7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a triazolopyrimidine derivative with a molecular formula of C₁₈H₁₃BrFN₅S and a molecular weight of 430.3 g/mol . Its structure features:
- A 4-fluorophenyl group at position 3, enhancing metabolic stability through fluorine’s electronegativity.
Properties
IUPAC Name |
7-[(4-bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFN5S/c18-12-3-1-11(2-4-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-7-5-13(19)6-8-14/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVKIAJZXSCBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, including the presence of bromine and fluorine substituents, suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, highlighting key findings from recent studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazolopyrimidine core which is known for its versatility in biological applications. The structural attributes are summarized in the following table:
| Attribute | Details |
|---|---|
| Molecular Formula | |
| Core Structure | Triazolopyrimidine |
| Substituents | 4-bromobenzylthio and 4-fluorophenyl |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that the presence of the bromobenzyl and fluorophenyl groups enhances its antibacterial potency.
- Case Study : A recent study evaluated the compound against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) ranging from 0.8 to 6.25 µg/mL against common pathogens such as E. coli and S. aureus .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cellular processes. For instance, it has shown promise as an inhibitor of certain kinases and phosphatases.
- Research Findings : Inhibition assays indicated that the compound could modulate enzyme activity significantly, potentially altering cellular signaling pathways .
Antitumor Activity
Research into the antitumor effects of this compound has yielded promising results. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines.
- Case Study : A study reported that the compound displayed significant growth inhibition in HeLa cells with an IC50 value indicating effective cytotoxicity .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Receptor Modulation : Interactions with specific receptors may lead to downstream effects affecting cell proliferation and survival.
- Enzyme Interaction : The unique structure allows for binding to active sites of enzymes, inhibiting their function and altering metabolic pathways.
Future Directions
Continued research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structural Modifications : To optimize the compound for enhanced activity and reduced toxicity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Triazolopyrimidines exhibit diverse biological activities depending on substituent patterns. Key comparisons include:
Position 3 Substitutions
- 3-(4-Fluorophenyl) vs. 3-(4-Fluorobenzyl): Target Compound: 3-(4-Fluorophenyl) group allows planar aromatic interactions.
3-(4-Methoxyphenyl) :
Position 7 Substitutions
- 4-Bromobenzylthio vs. 3-Fluorobenzylthio: Target Compound: Bromine’s bulk may improve hydrophobic interactions in binding pockets.
Piperazine and Benzoxazole Derivatives :
Position 5 Modifications
- Propylthio Groups (Ticagrelor Analogues) :
Pharmacological Activities of Structural Analogs
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
